molecular formula C9H10ClF3O2 B8057396 cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid

cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B8057396
M. Wt: 242.62 g/mol
InChI Key: SPVZAYWHHVLPBN-INEUFUBQSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid is a cyclopropane derivative with a complex substituent pattern. Its IUPAC name reflects the stereochemical arrangement of functional groups: the cis configuration at the cyclopropane ring’s C1 and C3 positions, the 2-chloro-3,3,3-trifluoropropenyl chain at C3, and two methyl groups at C2. The molecular formula is C₉H₁₀ClF₃O₂ , with a molar mass of 266.62 g/mol . The compound’s structural uniqueness arises from the interplay of its cyclopropane core, halogenated side chain, and carboxylic acid group, which collectively influence its reactivity and biological activity.

Key molecular descriptors include:

  • Topological polar surface area (TPSA): 37.3 Ų (carboxylic acid contributes ~40%).
  • LogP (octanol-water partition coefficient): 3.2, indicating moderate hydrophobicity.
  • Hydrogen bond donors/acceptors: 1 donor (COOH) and 4 acceptors (carboxylic acid O, F atoms).

Stereochemical Configuration and Isomerism

The compound’s stereochemistry is defined by the cis orientation of the chlorotrifluoropropenyl and carboxylic acid groups relative to the cyclopropane ring. This configuration is critical for its role as a metabolite of lambda-cyhalothrin, a pyrethroid insecticide. Lambda-cyhalothrin itself contains two enantiomeric pairs (cis-1RαS and cis-1SαR), and the acid emerges from ester bond hydrolysis during metabolic degradation.

Isomerism in related compounds (e.g., gamma-cyhalothrin vs. lambda-cyhalothrin) highlights the importance of stereochemistry in biological activity. For instance, gamma-cyhalothrin’s first-eluting isomer exhibits slightly higher chromatographic signals compared to lambda-cyhalothrin under identical conditions. This suggests that minor stereochemical differences significantly influence physicochemical behavior, even among structurally similar analogs.

Physicochemical Properties and Stability Profiles

The compound’s stability and reactivity are governed by its functional groups:

Property Value/Range Method (Source)
Melting point 49–52°C Differential scanning calorimetry
Water solubility 0.12 mg/L (20°C) OECD 105 shake-flask
Hydrolysis half-life (pH 7) 453 days Accelerated storage testing
Photodegradation t₁/₂ 7.3 days (pH 9, sunlight) Aqueous photolysis study

The carboxylic acid group enhances solubility in polar solvents (e.g., acetonitrile, methanol), while the halogenated side chain contributes to thermal stability. Hydrolysis studies reveal pH-dependent degradation: under alkaline conditions (pH 9), rapid cleavage of the cyclopropane ring occurs, yielding polar metabolites. In contrast, acidic conditions (pH 5) preserve the intact structure for >1 year.

Stability in biological matrices is limited; in avian liver tissues, the acid constituted 51% of total radioactive residues (TRR) after lambda-cyhalothrin administration, with trace amounts persisting as unextracted conjugates.

Properties

IUPAC Name

(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZAYWHHVLPBN-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O)C=C(C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72748-35-7
Record name Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-, (1R,3R)-rel
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Preparation Methods

Reaction Mechanism

The process proceeds via a two-step mechanism:

  • Ylid Formation : HMPT reacts with CFC-113a at low temperatures (-80°C to 10°C) to generate a trifluoromethyl-containing ylid intermediate.

  • Nucleophilic Attack : The ylid attacks the carbonyl group of the caronaldehyde ester, forming an adduct that thermally decomposes (0°C–30°C) to yield the target compound.

The overall reaction is summarized as:

Caronaldehyde ester+CFC-113aHMPTcis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate\text{Caronaldehyde ester} + \text{CFC-113a} \xrightarrow{\text{HMPT}} \text{cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate}

Subsequent hydrolysis of the ester group produces the free carboxylic acid.

Reaction Parameters and Optimization

Temperature Control

Optimal yields (70–75%) are achieved when:

  • Ylid formation occurs at -50°C to -30°C to prevent side reactions.

  • Adduct decomposition proceeds at 20°C–25°C to ensure complete conversion.

Solvent Selection

The reaction requires inert aprotic solvents to stabilize the ylid. Trials with hexane, toluene, and dichloromethane revealed:

SolventDielectric ConstantYield (%)Purity (%)
Hexane1.886892
Toluene2.387295
Dichloromethane8.936590

Toluene balances polarity and volatility, minimizing byproduct formation.

Reagent Stoichiometry

A 1.2:1 molar ratio of HMPT to caronaldehyde ester maximizes ylid generation without excess reagent waste. Zinc dust, often used in Wittig reactions, is unnecessary here, simplifying purification.

Comparative Analysis with Alternative Methods

Alkene Cycloaddition (Historical Context)

Early routes employed [2+2] cycloaddition of methyl 3,3-dimethyl-4-pentenoate with CFC-113a. However, this method faced challenges:

  • Low regioselectivity (40–50% cis isomer).

  • High energy demands due to exothermic cyclization.

Industrial-Scale Feasibility

The Wittig method outperforms alternatives in:

  • Yield consistency (70–75% vs. 40–50%).

  • Reduced byproducts (5–8% vs. 15–20%).

Data Tables

Table 1: Impact of Zinc Dust on Reaction Efficiency

RunHMPT (equiv)Zn Dust (equiv)Temp (°C)Yield (%)
121.20-3072
131.20-5068
231.21.0-3070
241.21.0-5069

Zinc dust marginally affects yields, validating its omission for cost efficiency.

Table 2: Physical Properties of the Compound

PropertyValue
Molecular Weight242.62 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLow in aqueous media

Chemical Reactions Analysis

cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Applications

1. Insecticides

  • The primary application of cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid is in the formulation of insecticides. It is part of a class of compounds known as pyrethroids, which are synthetic analogs of natural pyrethrins.
  • Mechanism of Action : These compounds disrupt the nervous system of insects by prolonging the opening of sodium channels, leading to paralysis and death. This mechanism makes them effective against a wide range of agricultural pests.

2. Synthesis of Insecticidal Esters

  • The compound can be converted into esters through reactions with various alcohols, yielding insecticidal formulations that are more effective and have improved stability. The synthesis typically involves a Wittig-type reaction where hexamethylphosphorous triamide acts as a reagent .

Case Studies

Case Study 1: Efficacy Against Specific Pests

  • Research has shown that formulations containing this compound demonstrate high efficacy against common agricultural pests such as aphids and whiteflies. Field trials indicated a significant reduction in pest populations when applied at recommended dosages.

Case Study 2: Environmental Impact Assessment

  • A comprehensive study assessed the environmental impact of this compound when used as an insecticide. The findings suggested that while it is effective against target pests, careful management practices are necessary to mitigate potential effects on non-target species and ecosystems.

Regulatory Considerations

The use of this compound is subject to regulations by various environmental agencies due to its chemical properties and potential environmental impact. Compliance with these regulations ensures safe use in agricultural practices.

Mechanism of Action

The mechanism of action of cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with the nervous system of insects. It targets sodium channels in nerve cells, causing prolonged activation and eventually leading to paralysis and death of the insect . This selective toxicity makes it effective against pests while being relatively safe for non-target organisms.

Comparison with Similar Compounds

Key Structural Features

Compound Name (CAS) Substituent on Cyclopropane Ring Parent Pyrethroid Key Applications
cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid (72748-35-7) 2-chloro-3,3,3-trifluoropropenyl Bifenthrin, lambda-cyhalothrin, tefluthrin Broad-spectrum insecticides
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DCCA) (N/A) 2,2-dichlorovinyl Permethrin, cypermethrin Insecticides, mosquito control
cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DBCA) (N/A) 2,2-dibromovinyl Deltamethrin Agricultural and household insecticides
3-Phenoxybenzoic acid (3-PBA) (N/A) Phenoxybenzyl Multiple pyrethroids General pyrethroid metabolite

Structural Impact on Activity

  • The trifluoropropenyl group in the target compound enhances lipophilicity and photostability compared to dichlorovinyl (cis-DCCA) or dibromovinyl (cis-DBCA) analogs, improving its efficacy in UV-exposed environments .
  • The chlorine and fluorine atoms in the substituent increase electronegativity, influencing binding affinity to sodium channels in insects .

Metabolic and Detection Profiles

Detection in Human Biomonitoring

Metabolite Detection Limit (µg/L) Detection Frequency (%) Parent Pyrethroid
This compound 0.1–0.2 <20% (estimated) Bifenthrin, lambda-cyhalothrin
trans-DCCA 0.1–0.2 65% Permethrin, cypermethrin
cis-DCCA 0.1–0.2 30% Permethrin, cypermethrin
cis-DBCA 0.1–0.2 19% Deltamethrin

Interpretation :

  • The lower detection frequency of the target compound reflects the selective use of its parent pyrethroids (e.g., bifenthrin) compared to widely deployed permethrin or cypermethrin .
  • Its detection limit (0.1–0.2 µg/L) aligns with other pyrethroid metabolites, indicating comparable analytical sensitivity .

Toxicological and Environmental Profiles

Acute Toxicity Data

Compound LD₅₀ (Oral, Rat) ADI (mg/kg bw/day) Environmental Half-Life
Target compound Not available 0.01 (HBM4EU guideline) Moderate (soil: 30–60 days)
cis-DCCA 1,200 mg/kg 0.05 Short (soil: 7–14 days)
cis-DBCA 500 mg/kg 0.02 Long (soil: >100 days)

Key Findings :

  • Its environmental persistence is intermediate, reflecting degradation pathways influenced by the trifluoropropenyl group .

Industrial Production

  • The target compound is produced stereoselectively via chiral resolution using agents like (-)-α-methylbenzyl amine, ensuring high enantiomeric purity for pyrethroid synthesis .
  • In contrast, cis-DCCA is synthesized via racemic routes with lower stereochemical control, reducing production costs but limiting insecticidal specificity .

Market Demand

  • Suppliers like Hangzhou Tianye Chemicals and Hairui Chemical report sustained demand for the target compound, driven by its use in high-value pyrethroids like bifenthrin .

Biological Activity

The compound cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS Number: 72748-35-7) is a synthetic chemical that has garnered attention for its potential biological activities, particularly in the field of agrochemicals as an insecticide. This article reviews its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₁₀ClF₃O₂
  • Molecular Weight : 242.62 g/mol
  • Structure : The compound features a cyclopropane ring with a trifluoropropenyl substituent and a carboxylic acid functional group.

Insecticidal Properties

One of the primary applications of this compound is in pest control. Its structural characteristics contribute to its effectiveness as an insecticide. The following table summarizes the insecticidal activity against various pests:

Insect Species Activity Reference
Aedes aegyptiHighly toxic
Aphis gossypiiModerately toxic
Cydia pomonellaEffective
Meligethes aeneusEffective
Thrips tabaciEffective

The compound exhibits significant toxicity to several agricultural pests, making it a candidate for use in crop protection.

The mechanism by which this compound exerts its insecticidal effects is believed to involve disruption of neuronal function in insects. This is similar to other compounds in the cyclopropane class that interfere with sodium channels in nerve cells.

Study on Synthesis and Biological Activities

A notable study investigated the synthesis of novel derivatives of this compound and their biological activities. The findings indicated that modifications to the base structure could enhance insecticidal potency and specificity against target pests. The study highlighted that certain derivatives showed improved efficacy compared to the parent compound .

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound. In studies involving acute toxicity tests on mammals and aquatic organisms, it was found to have varying degrees of toxicity depending on the exposure route. Notably, it was classified under categories indicating moderate toxicity with specific caution advised for aquatic environments .

Q & A

Q. What synthetic routes are available for cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid, and how do they differ in yield and stereochemical control?

The compound is synthesized via cyclopropanation and halogenation steps. Two primary methods are documented:

  • Method A : Starting from ethyl 5-chloro-3,3-dimethylpentanoate, cyclization via phenylthioetherification and oxidation produces 4,4-dimethyl-3,4-dihydro-2-pyranone, which is further functionalized to yield the target compound .
  • Method B : Methyl 3,3-dimethyl-4-pentenoate undergoes addition/cyclization with 1,1,1-trichloro-2,2,2-trifluoroethane, followed by dehydrochlorination .
    Key considerations : Method A achieves higher stereochemical purity (≥98% cis isomer), while Method B is industrially scalable but produces mixed isomers requiring chromatographic separation .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at +4°C in inert, airtight containers to prevent hydrolysis of the cyclopropane ring or degradation of the trifluoropropenyl group .
  • Handling : Use anhydrous conditions (e.g., gloveboxes) to avoid moisture-induced decomposition. Stability testing under varying pH (4–9) and temperature (25–50°C) shows degradation rates <5% over 30 days at 25°C .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions m/z 242.0321 → 195.0 (quantifier) and 242.0321 → 151.0 (qualifier) .
  • Chiral HPLC : For isomer resolution, employ a Chiralpak IC-3 column (3 µm, 4.6 × 150 mm) with hexane:isopropanol (95:5) at 0.8 mL/min .

Q. What are the environmental persistence and non-target toxicity profiles of this compound?

  • Persistence : Hydrolysis half-life (pH 7, 25°C) = 14 days; photodegradation half-life in water = 3–5 days under UV light .
  • Toxicity : LC50 for Daphnia magna = 0.12 µg/L (96-hr exposure); bioaccumulation potential (log Kow = 3.8) suggests moderate risk to aquatic ecosystems .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans, Z vs. E) influence the insecticidal activity of this compound and its derivatives?

The cis-(1R,3R) configuration is critical for binding to insect voltage-gated sodium channels. Activity comparisons:

IsomerLD50 (µg/g, Heliothis virescens)Relative Efficacy
cis-(1R,3R)0.02100%
cis-(1S,3S)12.5<1%
trans isomers>50Inactive
Methodological note : Stereochemical assignments require X-ray crystallography or NOESY NMR .

Q. What reaction mechanisms govern the cyclopropanation and halogenation steps in its synthesis?

  • Cyclopropanation : Proceeds via Simmons-Smith reaction, where a zinc-copper couple transfers methylene groups to alkenes. Key intermediates include carbene species stabilized by electron-withdrawing substituents .
  • Halogenation : Radical-mediated addition of Cl/F using peroxydisulfate initiators. Selectivity for the 3,3,3-trifluoropropenyl group is achieved via steric hindrance from the dimethylcyclopropane ring .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

Isomeric purity : Commercial samples may contain 5–10% trans isomers, reducing apparent potency. Validate purity via chiral HPLC .

Metabolite interference : The carboxylic acid moiety undergoes rapid esterification in vivo, complicating bioassays. Use LC-MS/MS to distinguish parent compound from metabolites .

Q. What computational models predict the binding affinity of this compound to insecticidal targets?

Molecular docking (AutoDock Vina) with Drosophila melanogaster sodium channel (PDB: 6N4R) identifies:

  • Key interactions: Hydrogen bonding between the carboxylic acid and Glu 1553; van der Waals contacts with Phe 1579 and Leu 1583.
  • Binding free energy (ΔG) = -9.2 kcal/mol, correlating with experimental LD50 values .

Q. What regulatory guidelines apply to its use in ecotoxicology studies?

  • EU Compliance : Requires acute/chronic toxicity data on Daphnia, algae, and fish under Regulation (EC) No 1107/2008. Maximum residue limits (MRLs) in crops = 0.01 mg/kg .
  • OECD Protocols : Follow Test No. 211 (Daphnia reproduction) and Test No. 201 (algae growth inhibition) .

Tables

Q. Table 1. Isomer-Specific Bioactivity Data

IsomerLD50 (µg/g)Target SpeciesReference
cis-(1R,3R)0.02Heliothis virescens
cis-(1S,3S)12.5Heliothis virescens
trans-(1R,3S)>50Spodoptera frugiperda

Q. Table 2. Environmental Degradation Parameters

ParameterValueConditionsReference
Hydrolysis t1/214 dayspH 7, 25°C
Photolysis t1/23–5 daysUV light, aqueous
Soil adsorptionKoc = 450Loamy sand

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
cis-3-(2-Chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylic acid

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